5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is a fused ring system containing both a benzene ring and a pyrone ring. The presence of a dimethylcarbamate group at the 7-position and a phenyl group at the 2-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent.
Carbamoylation: The dimethylcarbamate group can be introduced by reacting the hydroxylated chromen-4-one intermediate with dimethylcarbamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen-4-one core can yield dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK and mTOR pathways, leading to effects on cell proliferation, apoptosis, and autophagy.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Shares a similar chromen-4-one core but differs in the presence of a methoxy group and a glucopyranosiduronic acid moiety.
5,7-dihydroxy-4-oxo-2-phenyl-4H-chromen-2-yl)-2-methoxyphenyl: Another chromen-4-one derivative with hydroxyl groups at the 5 and 7 positions and a methoxyphenyl group.
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSRPKDITSZXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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